molecular formula C20H24N6O2 B7852579 N-Cyclopentyl-2-diazenyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-B]quinoxaline-3-carboxamide

N-Cyclopentyl-2-diazenyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-B]quinoxaline-3-carboxamide

Cat. No.: B7852579
M. Wt: 380.4 g/mol
InChI Key: FCSPEKABVJVYEG-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-diazenyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-B]quinoxaline-3-carboxamide is a heterocyclic compound featuring a pyrroloquinoxaline core substituted with a diazenyl (-N=N-) group, a cyclopentyl carboxamide, and a 3-methoxypropyl side chain. While synthetic details are sparse in the provided evidence, its structural analogs (e.g., –8) imply relevance in kinase inhibition or photodynamic therapy due to the quinoxaline scaffold’s electronic properties .

Properties

IUPAC Name

N-cyclopentyl-2-diazenyl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-28-12-6-11-26-18(25-21)16(20(27)22-13-7-2-3-8-13)17-19(26)24-15-10-5-4-9-14(15)23-17/h4-5,9-10,13,21H,2-3,6-8,11-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSPEKABVJVYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NC4CCCC4)N=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653143
Record name N-Cyclopentyl-2-diazenyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

839699-72-8
Record name N-Cyclopentyl-2-diazenyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-Cyclopentyl-2-diazenyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-B]quinoxaline-3-carboxamide (CAS No. 839699-72-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrroloquinoxaline core, which is known for various pharmacological properties. The molecular formula is C20H25N5O2C_{20}H_{25}N_{5}O_{2}, indicating the presence of nitrogen and oxygen functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC20H25N5O2
Molecular Weight367.45 g/mol
CAS Number839699-72-8
Purity98%

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antiparasitic Activity : Analogous compounds have shown efficacy against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, with low micromolar potencies observed in vitro .
  • Anticancer Properties : The compound's structural analogs have been investigated for their cytotoxic effects on various cancer cell lines, demonstrating potential as anticancer agents. For instance, derivatives of pyrroloquinoxaline have been linked to apoptosis induction in tumor cells .
  • Anti-inflammatory Effects : Some related compounds have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), suggesting potential use in treating inflammatory conditions .

Case Studies

  • Antiparasitic Activity : A study on diarylpyrazole derivatives revealed that certain compounds exhibited significant antiparasitic effects without cytotoxicity towards human cells, highlighting the therapeutic potential of structurally related compounds .
  • Anticancer Research : A series of studies evaluated the cytotoxicity of pyrroloquinoxaline derivatives against various cancer cell lines. Results indicated that modifications at specific positions on the pyrroloquinoxaline scaffold could enhance anticancer activity while minimizing toxicity to normal cells .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiparasiticLow micromolar potency against protozoa
AnticancerInduction of apoptosis in tumor cells
Anti-inflammatoryInhibition of COX-2

Comparison with Similar Compounds

Structural Variations and Molecular Formulas

The target compound’s key differentiator is the diazenyl group at position 2, which contrasts with amino (-NH2) or azanyl (-NH-) groups in analogs (Table 1). Substituents on the pyrroloquinoxaline core and side chains further modulate properties:

Compound Name (Identifier) Core Substituents Side Chain/Functional Groups Molecular Formula Key Features
Target Compound () 2-diazenyl N-cyclopentyl; 3-methoxypropyl Not explicitly provided Unique diazenyl group; moderate lipophilicity
2-amino-1-(2-chlorophenyl)-N-(3-ethoxypropyl)... () 2-amino 2-chlorophenyl; 3-ethoxypropyl C22H22ClN5O2 Chlorine enhances electronegativity; ethoxy increases hydrophobicity vs. methoxy
2-amino-1-(3-methoxyphenyl)-...carboxamide () 2-amino 3-methoxyphenyl; unsubstituted carboxamide C18H15N5O2 Methoxyphenyl improves π-stacking; simpler structure
prop-2-enyl 2-amino-1-(3-butoxypropyl)...carboxylate () 2-amino 3-butoxypropyl; prop-2-enyl ester Not provided Ester group increases reactivity; butoxy enhances lipophilicity
2-azanyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-... () 2-azanyl 3,4-dimethoxyphenylethyl; 3-ethoxypropyl Not provided Dimethoxy groups enhance solubility; ethoxypropyl balances hydrophobicity

Impact of Substituents on Physicochemical Properties

  • Diazenyl vs. Amino/Azanyl Groups: The diazenyl group in the target compound may confer photosensitivity or act as a redox-active moiety, unlike the amino groups in analogs, which typically enhance hydrogen-bonding capacity .
  • Side Chain Variations: 3-Methoxypropyl (target): Offers moderate hydrophilicity due to the ether oxygen. Butoxypropyl (): Higher lipophilicity may enhance blood-brain barrier penetration but risks metabolic instability .
  • Aromatic Substituents :
    • Chlorophenyl (): Introduces steric bulk and electron-withdrawing effects, possibly enhancing binding to hydrophobic pockets in proteins .
    • Methoxyphenyl (): Electron-donating methoxy groups improve solubility and π-π interactions with aromatic residues .

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